2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Description

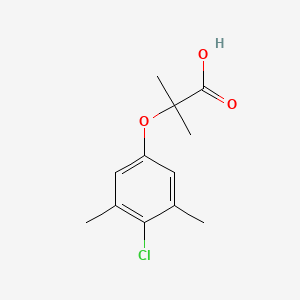

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is precisely defined as this compound. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substituents. The name systematically describes the molecular architecture, beginning with the propanoic acid backbone and indicating the specific positions and nature of all substituents.

The structural formula of this compound is represented by the molecular formula C₁₂H₁₅ClO₃, indicating a molecular composition of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, and three oxygen atoms. The compound possesses a molecular weight of 242.70 grams per mole, which corresponds to the sum of the atomic masses of all constituent atoms in the molecule. The structural arrangement features a central phenoxy group substituted with chlorine at the para position (position 4) and methyl groups at the meta positions (positions 3 and 5), connected via an ether linkage to a methylated propanoic acid moiety.

The Simplified Molecular Input Line Entry System representation of the compound is CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O, which provides a linear notation that uniquely identifies the molecular structure. This representation clearly indicates the connectivity pattern of atoms within the molecule, showing the aromatic ring system with its substituents and the aliphatic portion containing the carboxylic acid functionality. The International Chemical Identifier for the compound is InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15), providing a standardized method for representing the molecular structure that is internationally recognized.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 667436-01-3, which serves as the unique numerical identifier assigned by the Chemical Abstracts Service for this specific chemical compound. This registry number provides an unambiguous means of identifying the compound in chemical databases and literature, ensuring accurate communication about the substance across scientific and commercial applications. The Chemical Abstracts Service registry number system eliminates confusion that might arise from variations in naming conventions or synonyms.

Alternative chemical names and identifiers for this compound include several database-specific codes and synonyms that facilitate cross-referencing across different chemical information systems. The compound is referenced by the Directory of Substance Identification number DTXSID30364162 in the United States Environmental Protection Agency CompTox Chemicals Dashboard. Additionally, the molecule is cataloged under the Molecular Formula Chemical Database number MFCD03422291, which corresponds to the specific structural arrangement of atoms within the compound.

The European Community number 109-307-5 provides identification within European chemical regulation systems, while Wikidata assigns the identifier Q82147958 for referencing in collaborative knowledge databases. These multiple identification systems ensure that the compound can be accurately tracked and referenced across various regulatory, commercial, and research contexts, facilitating consistent communication about its chemical identity and properties.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 667436-01-3 |

| Molecular Formula Chemical Database Number | MFCD03422291 |

| Directory of Substance Identification | DTXSID30364162 |

| European Community Number | 109-307-5 |

| Wikidata Identifier | Q82147958 |

Stereochemical Considerations and Isomerism

The stereochemical analysis of this compound reveals important structural features that influence its three-dimensional molecular configuration and potential biological activity. The compound contains a quaternary carbon center at the alpha position of the propanoic acid moiety, where the carbon atom is bonded to two methyl groups, the phenoxy substituent, and the carboxyl group. This quaternary carbon center is achiral due to the presence of two identical methyl substituents, which means the compound does not exhibit optical isomerism at this position.

The absence of stereogenic centers in this compound distinguishes it from related compounds in the aryloxyphenoxy propionic acid family that do possess chiral centers. For comparison, fenoxaprop and fenoxaprop-ethyl, which are structurally related herbicidal compounds, contain stereogenic centers that result in the existence of enantiomeric forms with different biological activities. The (S)-enantiomer of fenoxaprop typically exhibits different degradation rates and biological activity compared to the (R)-enantiomer, demonstrating the significance of stereochemistry in this chemical class.

The structural rigidity imposed by the aromatic ring system and the specific substitution pattern of this compound contributes to its conformational stability. The presence of the chlorine atom at the para position and methyl groups at the meta positions creates a specific steric environment that influences the molecule's overall shape and potential interactions with biological targets. The phenoxy ether linkage provides rotational freedom around the carbon-oxygen bond, allowing for different conformational states that may be relevant for molecular recognition processes.

Research on related compounds in the aryloxyphenoxy propionic acid family has demonstrated that stereochemical differences can significantly impact environmental fate, degradation pathways, and biological activity. While this compound does not exhibit enantiomerism, its specific substitution pattern and three-dimensional structure contribute to its unique chemical and physical properties within this important class of synthetic organic compounds.

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKNHGYEWGGFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364162 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-01-3 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Etherification via O-Alkylation

- Starting Materials: 4-chloro-3,5-dimethylphenol and an alkyl ester or halide derivative of 2-methylpropanoic acid.

- Base: Strong alkaline bases such as sodium hydroxide or potassium hydroxide are used to generate the phenolate ion.

- Phase Transfer Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium chloride) facilitate the reaction in biphasic systems.

- Solvents: Mixed solvent systems combining non-polar hydrocarbons (toluene, cyclohexane) and polar aprotic solvents (dimethyl sulfoxide) are employed.

- Temperature: Reactions are typically conducted between 100°C and 150°C, often optimized around 110–120°C.

- Reaction Time: 5 to 20 hours depending on catalyst and conditions.

Hydrolysis and Acidification

- After etherification, the ester intermediate is hydrolyzed under alkaline conditions (NaOH or KOH) in the presence of aprotic solvents at 100–120°C.

- The resulting alkali metal salt of the acid is isolated by aqueous workup, phase separation, and crystallization upon cooling.

| Step | Conditions/Details |

|---|---|

| Etherification | 100–150°C, 5–20 h, NaOH/KOH, phase transfer catalyst, toluene/DMSO solvent |

| Hydrolysis | 100–120°C, alkaline hydrolysis with NaOH/KOH |

| Isolation | Water addition, phase separation at 50–100°C, crystallization upon cooling |

This two-step process yields the acid in high purity and overall yields exceeding 80% have been reported.

Alternative Chlorination Method for Phenoxyalkanoic Acid Derivatives

An alternative approach involves chlorination of 2-(2-methylphenoxy)propionic acid or related phenoxyalkanoic acids to introduce the 4-chloro substituent:

- Chlorinating Agent: Hypochlorous acid (HCIO), generated in situ from alkali metal hypochlorite salts and hydrochloric acid.

- Reaction Medium: Aqueous solution with pH carefully controlled between 7 and 9 to optimize yield and selectivity.

- Temperature: Maintained between 0°C and 50°C, preferably 10–30°C.

- Reaction Monitoring: Redox potential measurement to control chlorination progress.

- Workup: Extraction with organic solvents to remove unreacted phenol, acidification to precipitate the phenoxyalkanoic acid.

This method offers selective monochlorination with minimized by-products and allows recycling of chlorine reagents through electrolysis of waste streams.

Preparation of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl Chloride (Intermediate)

For further derivatization, the acid can be converted to its acyl chloride derivative:

- Reagents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Conditions: Typically reflux under inert atmosphere.

- Applications: The acyl chloride is a reactive intermediate for synthesis of esters or amides in agrochemical and pharmaceutical research.

This intermediate is characterized by high reactivity due to the acyl chloride group and is handled with appropriate safety precautions.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Chlorination of 3,5-dimethylphenol | CuCl2 or Cu(NO3)2 catalyzed chlorination in dichloroethane or chloroform | CuCl2·2H2O, HCl gas, O2 | 60–80 | 95.9–97.2 | ~98.5 | Catalyst recycling possible |

| 2. Etherification (O-alkylation) | Reaction with alkyl ester/halide in presence of NaOH/KOH and phase transfer catalyst | NaOH/KOH, tetrabutylammonium salts | 100–150 | >80 | High | Mixed solvent system (toluene/DMSO) |

| 3. Hydrolysis and acidification | Alkaline hydrolysis followed by acidification and crystallization | NaOH/KOH, aprotic solvents | 100–120 | High | High | Isolation by phase separation |

| 4. Chlorination of phenoxyalkanoic acid | HCIO chlorination in aqueous medium with pH control | Alkali metal hypochlorite, HCl | 0–50 | Moderate | High | Selective monochlorination, reagent recycling |

| 5. Conversion to acyl chloride | Reaction with SOCl2 or PCl5 | Thionyl chloride or phosphorus pentachloride | Reflux | High | High | Intermediate for further synthesis |

Research Findings and Considerations

- Selectivity: Chlorination conditions (pH, temperature) critically influence regioselectivity and yield of chlorinated phenols and phenoxyalkanoic acids.

- Catalyst Efficiency: Copper salts provide high catalytic efficiency and enable recycling, reducing environmental impact.

- Solvent Systems: Mixed solvent systems combining polar aprotic and non-polar solvents optimize solubility and reaction rates in etherification steps.

- Safety: Handling of chlorinating agents and acyl chlorides requires strict safety protocols due to corrosiveness and toxicity.

- Yield Optimization: Reaction parameters such as temperature, pH, and reagent addition rates are optimized to maximize yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Herbicidal Applications

Mechanism of Action

This compound belongs to the class of phenoxy herbicides, which are known to mimic natural plant hormones (auxins). It disrupts normal growth patterns in plants, leading to uncontrolled growth and eventual plant death. The specific mechanism involves the inhibition of cell division and elongation.

Field Studies

Field trials have demonstrated the efficacy of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid in controlling various weed species. In a study conducted on maize and soybean crops, the compound significantly reduced weed biomass compared to untreated controls.

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85% | 500 |

| Echinochloa crus-galli | 90% | 600 |

| Setaria viridis | 78% | 400 |

Pharmacological Applications

Potential as a Drug Candidate

Recent research has indicated that this compound may have pharmacological properties beyond its herbicidal effects. Investigations into its inhibitory effects on cytochrome P450 enzymes suggest potential applications in drug metabolism studies and drug-drug interaction assessments.

Case Study: Cytochrome P450 Inhibition

A study published in the Chemical & Pharmaceutical Bulletin explored the structure-activity relationship of various derivatives of this compound, focusing on their inhibitory effects on cytochrome P450 3A4 (CYP3A4). The findings revealed that modifications to the compound's structure could significantly alter its inhibitory potency.

| Compound Variant | CYP3A4 Inhibition (%) at 10 µM | Log D Value |

|---|---|---|

| Original Compound | 65% | 2.1 |

| Variant A | 75% | 1.9 |

| Variant B | 50% | 2.5 |

Safety and Environmental Impact

Toxicological Studies

Safety assessments have shown that while the compound is effective as a herbicide, it poses certain risks to non-target organisms. Toxicity studies indicate moderate acute toxicity levels in aquatic organisms, necessitating careful management during application.

Environmental Fate

Research indicates that this compound degrades relatively quickly in soil under aerobic conditions, reducing potential environmental impact. However, its persistence in water bodies raises concerns about aquatic toxicity.

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can act as a ligand for certain receptors, modulating their signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Key Observations :

- The branched 2-methylpropanoic acid chain in the target compound increases molecular weight and steric bulk compared to linear-chain analogs like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. This may reduce aqueous solubility but enhance membrane permeability .

Auxin-like Activity

- 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC): Demonstrated potent auxin-like activity in Arabidopsis, promoting hypocotyl elongation by 40–60% at 10 µM concentrations. Its mechanism involves interaction with auxin signaling pathways, particularly TIR1/AFB receptors .

- Target compound: While direct activity data is unavailable, the 2-methylpropanoic acid chain may enhance metabolic stability compared to acetic acid analogs, prolonging its effects in planta .

Herbicidal vs. Growth-Promoting Effects

- 2,4-Dichlorophenoxyacetic acid (2,4-D): Acts as a herbicide at high concentrations by inducing uncontrolled growth in dicots. Its non-selective activity contrasts with the target compound’s hypothesized selective growth promotion in monocots .

- Fluazifop and Haloxyfop: Phenoxypropanoic acid herbicides (e.g., fluazifop, CAS 69806-50-4) inhibit acetyl-CoA carboxylase in grasses.

Stability and Handling

- Storage : Like its acetic acid analog, the target compound should be stored at 2–8°C in sealed, dry conditions to prevent hydrolysis of the ester linkage .

- Solubility: Expected to dissolve readily in DMSO or ethanol (>30 mg/mL), similar to 2-(4-chloro-3,5-dimethylphenoxy)acetic acid, but may require sonication for full dissolution .

Activité Biologique

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of approximately 246.70 g/mol, is a compound of significant interest due to its potential biological activities. Its structure features a chloro-substituted phenoxy group attached to a branched propanoic acid moiety, which may influence its interactions with biological targets and therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the context of cancer treatment. It has been shown to act as a histone deacetylase inhibitor (HDACi), which is crucial in regulating gene expression and has implications in cancer progression.

The primary mechanism through which this compound exerts its effects is by inhibiting HDACs. This inhibition leads to increased acetylation of histones and non-histone proteins, which can result in altered gene expression patterns that favor apoptosis in cancer cells.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, research comparing its efficacy with doxorubicin—a standard chemotherapeutic agent—revealed that the compound had comparable IC50 values, indicating similar potency:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Doxorubicin | 2.29 | HeLa |

| This compound | 0.69 - 11 | HeLa |

These results suggest that this compound could serve as a lead for developing new anti-cancer therapies.

Structural Similarities and Comparative Studies

The unique structural features of this compound distinguish it from other compounds with similar phenoxy groups. A comparative analysis with structurally related compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Clofibric Acid | Monocarboxylic acid with p-chlorophenoxy group | Known lipid regulator |

| 2-(4-Chloro-3-methylphenoxy)propanoic Acid | Similar phenoxy group but lacks dimethyl substitution | Less potent in biological assays |

| 2-(4-Chloro-3,5-difluorophenoxy)-2-methylpropanoic Acid | Contains fluorine substitutions instead of methyl groups | Altered pharmacological properties |

The presence of both chloro and dimethyl substitutions in the studied compound potentially enhances its biological activity compared to these analogs.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines (e.g., HeLa and others) showed significant reductions in cell viability upon treatment with this compound.

- Mechanistic Insights : Detailed investigations into the molecular interactions revealed that the compound binds effectively to HDAC enzymes, leading to downstream effects on gene regulation.

Q & A

Q. What are the optimal methods for solubilizing 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid in aqueous buffers for plant biology experiments?

Methodological Answer: This compound exhibits poor aqueous solubility but dissolves readily in organic solvents like ethanol (30 mg/mL) and DMSO. For aqueous solutions, dissolve it first in ethanol and dilute with PBS (pH 7.2) to achieve a final solubility of ~0.5 mg/mL. Avoid storing aqueous solutions for >24 hours due to precipitation risks .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store crystalline solids at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Pre-dissolved stock solutions in ethanol or DMSO should be aliquoted and frozen at -80°C to prevent oxidation. Always centrifuge thawed solutions to remove particulates before use .

Q. What preliminary assays are recommended to assess its bioactivity as a synthetic auxin analog?

Methodological Answer: Use hypocotyl elongation assays in Arabidopsis thaliana seedlings (Savaldi-Goldstein et al., 2008 protocol):

Surface-sterilize seeds and stratify at 4°C for 48 hours.

Grow seedlings in Murashige and Skoog (MS) medium containing 0.1–10 µM compound.

Measure hypocotyl length after 5–7 days under low-light conditions.

Compare results with natural auxins (e.g., IAA) to determine relative potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across plant species?

Methodological Answer: Discrepancies may arise from species-specific auxin receptor (TIR1/AFB) affinities or metabolic degradation.

Perform competitive binding assays using recombinant TIR1/AFB proteins and radiolabeled IAA.

Quantify compound stability via LC-MS in plant tissue extracts over time.

Use mutant lines (e.g., tir1-1) to confirm receptor dependency .

Q. What analytical techniques are suitable for detecting degradation products or impurities?

Methodological Answer: Employ reverse-phase HPLC with UV detection (λ = 230–280 nm) and a C18 column (3.5 µm, 4.6 × 150 mm). Use gradient elution (0.1% formic acid in acetonitrile/water). For structural confirmation, pair with high-resolution mass spectrometry (HRMS) or NMR. Reference standards like fenofibric acid derivatives (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) can aid impurity identification .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s auxin-like activity?

Methodological Answer: Modify the phenoxy group and carboxylate side chain systematically:

Synthesize analogs with halogens (e.g., fluoro, bromo) at the 3,5-dimethyl positions.

Replace the methyl group on the propanoic acid with ethyl or cyclopropyl moieties.

Test analogs in dose-response hypocotyl assays and molecular docking simulations with TIR1/AFB.

Key SAR Insight: Chlorine at the 4-position enhances receptor binding, while bulky substituents reduce membrane permeability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods for weighing and solution preparation.

- Wear nitrile gloves, lab coats, and safety goggles.

- Monitor airborne concentrations via NIOSH Method 5001 (GC-MS).

- Decontaminate spills with 10% sodium bicarbonate solution.

- Train personnel on emergency shower/eyewash use and proper disposal (incineration recommended) .

Q. How can researchers validate its specificity versus off-target effects in auxin signaling pathways?

Methodological Answer:

Transcriptomic profiling: Compare RNA-seq data from compound-treated vs. IAA-treated plants.

Use auxin-responsive reporters (e.g., DR5::GUS) to map tissue-specific activity.

Inhibit auxin transport (e.g., NPA treatment) to distinguish direct receptor activation from transport-mediated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.